7,8-dimethoxy-1H-3-benzazepin-2-amine
CAS No.: 57184-68-6
Cat. No.: VC0533906
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57184-68-6 |
|---|---|
| Molecular Formula | C12H14N2O2 |
| Molecular Weight | 218.25 g/mol |
| IUPAC Name | 7,8-dimethoxy-1H-3-benzazepin-2-amine |
| Standard InChI | InChI=1S/C12H14N2O2/c1-15-10-5-8-3-4-14-12(13)7-9(8)6-11(10)16-2/h3-6H,7H2,1-2H3,(H2,13,14) |
| Standard InChI Key | WADYQLCXAVXCQZ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2C=CN=C(CC2=C1)N)OC |
| Canonical SMILES | COC1=C(C=C2C=CN=C(CC2=C1)N)OC |
| Appearance | Solid powder |
Introduction
Key Findings
7,8-Dimethoxy-1H-3-benzazepin-2-amine (CAS 57184-68-6) is a heterocyclic organic compound characterized by a benzazepine scaffold with methoxy substitutions at positions 7 and 8 and an amine group at position 2. This compound has garnered attention in medicinal chemistry due to its structural similarity to bioactive benzazepines, particularly those targeting neurotransmitter receptors. While direct pharmacological data remain limited, its potential applications in neuroscience research and drug development are supported by its molecular architecture and physicochemical properties.
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₂H₁₄N₂O₂, with a molecular weight of 218.25 g/mol . Key structural elements include:
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A seven-membered azepine ring fused to a benzene core.
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Methoxy (-OCH₃) groups at positions 7 and 8, influencing electron density and receptor interactions.
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A primary amine (-NH₂) at position 2, a common pharmacophore in neurotransmitter analogs.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| LogP | 2.226 | |
| PSA (Polar Surface Area) | 54.34 Ų | |
| Melting Point | Not reported | - |
| Solubility | Limited in aqueous media |
The LogP value indicates moderate lipophilicity, suggesting reasonable blood-brain barrier permeability, a critical factor for central nervous system (CNS)-targeted agents .
Synthesis and Analytical Data
Synthetic Pathways
While explicit protocols for 7,8-dimethoxy-1H-3-benzazepin-2-amine are scarce, benzazepines are typically synthesized via cyclization reactions. A plausible route involves:
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Cyclization of substituted anilines or benzoic acid derivatives to form the azepine ring .
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Methoxylation using methylating agents (e.g., dimethyl sulfate or iodomethane) under basic conditions.
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Amine functionalization via reductive amination or nucleophilic substitution.
Source details a related compound’s synthesis:
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N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide treated with hydrochloric acid and acetic acid yields a benzazepinone derivative after 17 hours at 25°C .
Analytical Characterization
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Spectroscopy: NMR and IR spectra would confirm the methoxy and amine groups, though specific data are unavailable.
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Chromatography: HPLC purity exceeds 98% for commercial samples.
| Compound | Target Receptor | IC₅₀ (nM) | Application |
|---|---|---|---|
| Fenoldopam | D1 | 10 | Hypertension |
| 7,8-Dimethoxy derivative | Not reported | - | Research intermediate |
Data inferred from structural analogs.
Preclinical Findings
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In vitro studies: No direct data exist, but benzazepine derivatives show antioxidant and anti-inflammatory activity in neuronal models .
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Structural modifications: Adding substituents to the amine group could enhance selectivity for adrenergic or dopaminergic pathways.
Applications in Medicinal Chemistry
Drug Development
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Intermediate synthesis: Used to prepare derivatives for high-throughput screening.
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Scaffold optimization: Modifications at positions 2 (amine) and 7/8 (methoxy) aim to improve pharmacokinetics.
Neuroscience Research
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Receptor binding assays: Acts as a template for designing isoform-specific ligands .
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Neuroprotection studies: Methoxy groups may mitigate oxidative stress in neurodegenerative models .
| Supplier | Purity | Price (1g) |
|---|---|---|
| TCI Chemicals | >98% | ₹4,900 |
| BenchChem | 95% | $Not listed |
Future Directions
Research Priorities
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Pharmacokinetic studies: Assess bioavailability and metabolic stability.
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Target validation: Identify specific receptor subtypes interacted with.
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Analog synthesis: Explore halogen or alkyl substitutions to enhance potency.
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